molecular formula C12H14N2O2S B6141490 N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 81038-93-9

N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B6141490
CAS No.: 81038-93-9
M. Wt: 250.32 g/mol
InChI Key: MMPUSYMFMJEXKH-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by oxidation. The reaction conditions often include the use of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the coupling and oxidation processes .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using similar condensation and oxidation reactions. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

CAS No.

81038-93-9

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

N-cyclopentyl-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C12H14N2O2S/c15-17(16)11-8-4-3-7-10(11)12(14-17)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14)

InChI Key

MMPUSYMFMJEXKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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